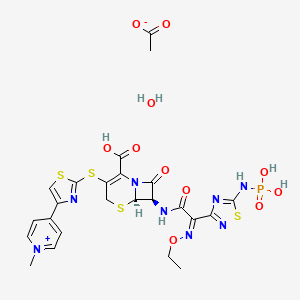
Ceftaroline fosamil acetate hydrate
描述
Ceftaroline fosamil acetate hydrate is a cephalosporin antibacterial agent used to treat various bacterial infections. It is particularly effective against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. This compound is a prodrug, which means it is converted into its active form, ceftaroline, in the body. This compound is used to treat acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia .
作用机制
Target of Action
Ceftaroline fosamil acetate hydrate, also known as Ceftaroline Fosamil hydrate, is a broad-spectrum cephalosporin antibiotic . Its primary targets are penicillin-binding proteins (PBPs) . These proteins play a crucial role in bacterial cell wall synthesis . Ceftaroline has potent in vitro activity against Gram-positive organisms, including methicillin-resistant Staphylococcus aureus (MRSA) and Streptococcus pneumoniae, as well as common Gram-negative organisms .
Mode of Action
Ceftaroline fosamil is a prodrug that is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . It inhibits bacterial cell wall synthesis by binding to PBPs 1 through 3 . This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, thereby inhibiting cell wall biosynthesis .
Biochemical Pathways
The binding of Ceftaroline to PBPs disrupts the final stage of bacterial cell wall synthesis, which is a critical process for bacterial survival . This disruption leads to cell lysis and death . The affected pathway is the peptidoglycan synthesis pathway, which is responsible for the formation of the bacterial cell wall .
Pharmacokinetics
Ceftaroline exhibits dose-proportional pharmacokinetics following intravenous administration . After administration of a single 500 mg dose of ceftaroline fosamil, the maximum ceftaroline plasma concentration (Cmax) was 16.6 mg/L and the area under the curve from time zero to infinity (AUC ∞) was 44.8 h·mg/L . Its renal clearance approximates the glomerular filtration rate, with a terminal half-life of 2.6 h in healthy subjects . Ceftaroline is primarily distributed in extracellular fluid and binding to plasma proteins is relatively low (approximately 20%) .
Result of Action
The molecular effect of Ceftaroline’s action is the disruption of the bacterial cell wall, leading to cell lysis and death . On a cellular level, this results in the effective elimination of the bacterial infection. Ceftaroline is effective in treating adults with acute bacterial skin and skin structure infections and community-acquired bacterial pneumonia .
Action Environment
The efficacy and stability of Ceftaroline can be influenced by various environmental factors. For instance, the drug is hydrolyzed quickly and completely upon intravenous administration . Diluted solutions should be used within 6 hours when stored at room temperature or within 24 hours if refrigerated at 2°C to 8°C . Furthermore, the emergence of antimicrobial resistance, particularly among Streptococcus pneumoniae isolates, can compromise the effectiveness of Ceftaroline .
生化分析
Biochemical Properties
Ceftaroline Fosamil Acetate Hydrate is a prodrug that is converted into bioactive ceftaroline in plasma by a phosphatase enzyme .
Cellular Effects
This compound exerts its bactericidal action by binding to (and irreversibly inactivating the transpeptidase activity of) penicillin-binding proteins (PBPs), which are present in, and essential for the biosynthesis of, bacterial cell walls . This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls and inhibits cell wall biosynthesis .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs) 1 through 3 . This action blocks the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, inhibiting cell wall biosynthesis and leading to cell lysis and death .
Temporal Effects in Laboratory Settings
This compound exhibits a dose-proportional pharmacokinetic profile, similar to other renally excreted cephalosporins . The median volume of distribution is 20.3 L, and the elimination half-life is approximately 2.66 hours .
Dosage Effects in Animal Models
In vivo murine thigh infection models suggest that human simulated exposures of this compound 600 mg every 12 h may have efficacy in the treatment of S. aureus infections with MICs as high as 4 μg/mL . More data on clinical outcomes associated with higher ceftaroline MICs are needed .
Metabolic Pathways
This compound is converted into bioactive ceftaroline in plasma by a phosphatase enzyme . Hydrolysis of the beta-lactam ring of ceftaroline occurs to form the microbiologically inactive, open-ring metabolite ceftaroline M-1 .
Transport and Distribution
The median volume of distribution of this compound is 20.3 L, indicating that the drug is distributed throughout the body . The drug is rapidly converted to its active form in plasma, suggesting that it is readily transported into cells .
Subcellular Localization
As a cephalosporin antibiotic, this compound is likely to be localized in the periplasmic space of bacteria, where it can bind to penicillin-binding proteins and inhibit cell wall synthesis
准备方法
The preparation of ceftaroline fosamil acetate hydrate involves several steps. One method includes the following steps :
- Stirring a crude product of ceftaroline fosamil sodium III in water with medicinal active carbon and filtering to obtain an aqueous solution.
- Mixing the aqueous solution with ethanol, stirring, and filtering to obtain a wet product.
- Re-crystallizing the wet product to obtain ceftaroline fosamil sodium III.
- The final product, this compound, is obtained through crystallization and purification processes, ensuring high yield and purity suitable for industrial production.
化学反应分析
Ceftaroline fosamil acetate hydrate undergoes several types of chemical reactions:
Hydrolysis: The compound is hydrolyzed in the body to form the active metabolite ceftaroline and an inactive metabolite.
Oxidation and Reduction: While specific oxidation and reduction reactions are not commonly highlighted, the compound’s stability and reactivity under various conditions are essential for its efficacy and safety.
科学研究应用
Ceftaroline fosamil acetate hydrate has several scientific research applications:
相似化合物的比较
Ceftaroline fosamil acetate hydrate is compared with other cephalosporins and beta-lactam antibiotics:
Ceftobiprole: Another fifth-generation cephalosporin with similar broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Ceftriaxone: A third-generation cephalosporin with a broader spectrum against Gram-negative bacteria but less effective against MRSA.
Cefotaxime: Another third-generation cephalosporin with similar activity to ceftriaxone but different pharmacokinetic properties.
This compound is unique due to its high efficacy against MRSA and its role as a prodrug, which enhances its stability and bioavailability .
属性
IUPAC Name |
acetic acid;(6R,7R)-7-[[(2Z)-2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N8O8PS4.C2H4O2.H2O/c1-3-38-26-13(16-25-21(43-28-16)27-39(35,36)37)17(31)24-14-18(32)30-15(20(33)34)12(9-40-19(14)30)42-22-23-11(8-41-22)10-4-6-29(2)7-5-10;1-2(3)4;/h4-8,14,19H,3,9H2,1-2H3,(H4-,24,25,27,28,31,33,34,35,36,37);1H3,(H,3,4);1H2/b26-13-;;/t14-,19-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRWPPVCZNGQQHZ-IINIBMQSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCON=C(C1=NSC(=N1)NP(=O)(O)O)C(=O)NC2C3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/N=C(/C1=NSC(=N1)NP(=O)(O)O)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)SC4=NC(=CS4)C5=CC=[N+](C=C5)C)C(=O)[O-].CC(=O)O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N8O11PS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
400827-55-6, 866021-48-9 | |
| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, acetate, hydrate (1:1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=400827-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 4-[2-[[(6R,7R)-2-carboxy-7-[[(2Z)-2-(ethoxyimino)-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-3-yl]thio]-4-thiazolyl]-1-methyl-, inner salt acetate, hydrate (1:1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Boronic acid, B-(9,9,9',9'-tetramethyl[2,2'-bi-9H-fluoren]-7-yl)-](/img/structure/B3135359.png)
![(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)boronic acid](/img/structure/B3135367.png)
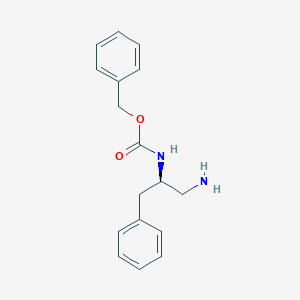
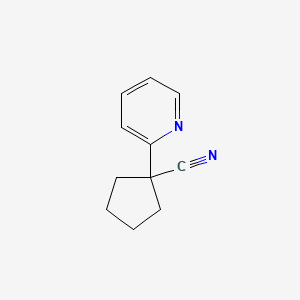
![5-[(2-Ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B3135395.png)
![N5-[(9H-Fluoren-9-YL methoxy)carbonyl]-D-ornithine](/img/structure/B3135404.png)

![1-[(6-Bromopyridin-2-yl)methyl]piperidin-3-ol](/img/structure/B3135419.png)
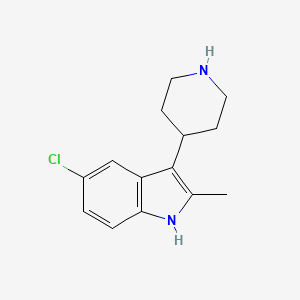
![ethyl (Z)-2-acetyl-5-phenyl-2-[(Z)-3-phenyl-2-propenyl]-4-pentenoate](/img/structure/B3135432.png)

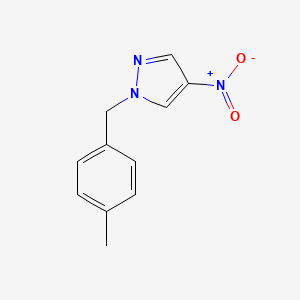
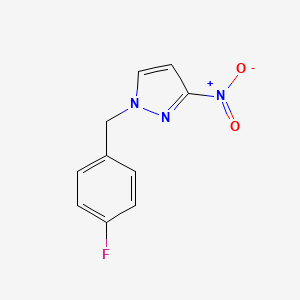
![[5-(3-Nitrophenyl)furan-2-yl]methanol](/img/structure/B3135469.png)
